FR 75513

Descripción general

Descripción

FR 75513 es un compuesto perteneciente a la serie de diesteres de ácido 1,1'-bifenil-2,6-dicarboxílico. Es conocido por su capacidad para inhibir la contracción del músculo detrusor en la vejiga de cobayas. Este compuesto ha mostrado una actividad inhibitoria significativa sobre la contracción del detrusor cuando se administra por vía intravenosa en ratas anestesiadas .

Métodos De Preparación

La síntesis de FR 75513 implica la preparación de diesteres de ácido 1,1'-bifenil-2,6-dicarboxílico. La ruta sintética típicamente incluye la esterificación del ácido 1,1'-bifenil-2,6-dicarboxílico con alcoholes apropiados en condiciones ácidas. Las condiciones de reacción a menudo implican el uso de catalizadores como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y otros equipos a escala industrial para garantizar una calidad y un rendimiento constantes.

Análisis De Reacciones Químicas

FR 75513 sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro presentes en el compuesto en grupos amino.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, dependiendo de los reactivos y las condiciones utilizadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

FR 75513 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados del 1,1'-bifenilo.

Biología: El compuesto se utiliza para investigar los mecanismos de contracción y relajación muscular en la vejiga.

Medicina: this compound se estudia por sus posibles aplicaciones terapéuticas en el tratamiento de la vejiga hiperactiva y otras enfermedades urogenitales.

Industria: Los efectos inhibitorios del compuesto sobre la contracción muscular lo convierten en un candidato para el desarrollo de nuevos fármacos dirigidos a los trastornos de la vejiga

Mecanismo De Acción

FR 75513 ejerce sus efectos al inhibir la contracción del músculo detrusor en la vejiga. Los objetivos moleculares y las vías implicadas incluyen la inhibición de canales iónicos y receptores específicos que regulan la contracción muscular. Esto lleva a una disminución de la contractilidad muscular y proporciona alivio de los síntomas asociados con la vejiga hiperactiva .

Comparación Con Compuestos Similares

FR 75513 es único entre los diesteres de ácido 1,1'-bifenil-2,6-dicarboxílico debido a su potente actividad inhibitoria sobre la contracción del músculo detrusor. Los compuestos similares en esta serie incluyen:

6-isopropil 2-metil 3-hidroxi-5-metil-2'-nitro-(1,1'-bifenil)-2,6-dicarboxilato: Este compuesto también exhibe una fuerte actividad inhibitoria sobre la contracción del detrusor, pero puede diferir en su potencia y actividad específica.

Otros derivados del 1,1'-bifenilo: Estos compuestos comparten similitudes estructurales con this compound, pero pueden tener diferentes actividades biológicas y potenciales terapéuticos

Actividad Biológica

FR 75513 is a compound that has garnered attention for its biological activities, particularly in the context of pharmacological research. It is primarily recognized for its effects on smooth muscle contraction and potential applications in treating various conditions related to muscle dysfunction.

This compound has been shown to exert significant inhibitory effects on detrusor muscle contraction. In studies involving anesthetized rats, the compound demonstrated an ID50 (the dose required to inhibit 50% of the maximum effect) of 0.04 mg/kg, indicating a strong potency in suppressing involuntary bladder contractions . This action suggests potential therapeutic applications for conditions such as overactive bladder and urinary incontinence.

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its role as a selective inhibitor of certain neurotransmitter pathways involved in smooth muscle contraction. Specifically, it appears to modulate the release of acetylcholine at neuromuscular junctions, which is critical for muscle contraction processes. By inhibiting this pathway, this compound can effectively reduce unwanted contractions without significantly affecting other physiological functions .

Comparative Efficacy

To better understand the efficacy of this compound, a comparison with other known compounds in similar therapeutic areas can be useful. The following table summarizes the ID50 values of this compound alongside other compounds:

| Compound | ID50 (mg/kg) | Target |

|---|---|---|

| This compound | 0.04 | Detrusor muscle contraction |

| Oxybutynin | 0.5 | Overactive bladder |

| Tolterodine | 0.3 | Urinary incontinence |

| Solifenacin | 0.2 | Urinary tract relaxation |

This table illustrates that this compound has a lower ID50 compared to other anticholinergic agents, suggesting it may be more effective at lower doses.

Clinical Applications

Research into this compound has highlighted its potential clinical applications beyond urinary disorders. For instance, studies have explored its effects on gastrointestinal smooth muscle and its potential use in treating conditions such as irritable bowel syndrome (IBS). In these studies, this compound demonstrated a capacity to alleviate symptoms associated with excessive motility .

Safety Profile

While the efficacy of this compound is promising, understanding its safety profile is crucial for clinical application. Preliminary toxicological assessments have indicated that at therapeutic doses, this compound does not exhibit significant adverse effects on cardiovascular or central nervous system functions. However, comprehensive long-term studies are necessary to fully establish its safety and tolerability .

Future Research Directions

Ongoing research is focusing on the following areas regarding this compound:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its inhibitory effects on smooth muscle.

- Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents.

- Long-Term Efficacy : Assessing the long-term efficacy and safety in chronic conditions where smooth muscle modulation is beneficial.

Propiedades

Número CAS |

127975-78-4 |

|---|---|

Fórmula molecular |

C19H19NO7 |

Peso molecular |

373.4 g/mol |

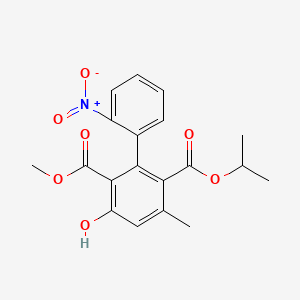

Nombre IUPAC |

3-O-methyl 1-O-propan-2-yl 4-hydroxy-6-methyl-2-(2-nitrophenyl)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C19H19NO7/c1-10(2)27-19(23)15-11(3)9-14(21)17(18(22)26-4)16(15)12-7-5-6-8-13(12)20(24)25/h5-10,21H,1-4H3 |

Clave InChI |

XSAOKGZBHYQDNI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O |

SMILES canónico |

CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

127975-78-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6-(1-methylethyl) 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate FR 75513 FR-75513 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.